molecular formula C11H22N2O B13178817 2,2-Dimethyl-N-[(1s,4s)-4-aminocyclohexyl]propanamide

2,2-Dimethyl-N-[(1s,4s)-4-aminocyclohexyl]propanamide

Cat. No.: B13178817
M. Wt: 198.31 g/mol
InChI Key: DSIZCPZVGIMIFI-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-[(1s,4s)-4-aminocyclohexyl]propanamide is an organic compound with a complex structure that includes a cyclohexyl ring and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N-[(1s,4s)-4-aminocyclohexyl]propanamide typically involves the reaction of 2,2-dimethylpropanoyl chloride with (1s,4s)-4-aminocyclohexane. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-[(1s,4s)-4-aminocyclohexyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the cyclohexyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-N-[(1s,4s)-4-aminocyclohexyl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-N-[(1s,4s)-4-aminocyclohexyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-N-(4-sulfamoylphenyl)propanamide
  • N1-[4-(aminosulfonyl)phenyl]-2,2-dimethylpropanamide

Uniqueness

2,2-Dimethyl-N-[(1s,4s)-4-aminocyclohexyl]propanamide is unique due to its specific structural features, such as the cyclohexyl ring and the amide functional group.

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

N-(4-aminocyclohexyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C11H22N2O/c1-11(2,3)10(14)13-9-6-4-8(12)5-7-9/h8-9H,4-7,12H2,1-3H3,(H,13,14)

InChI Key

DSIZCPZVGIMIFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1CCC(CC1)N

Origin of Product

United States

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